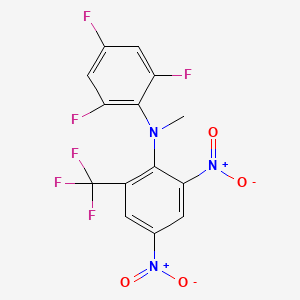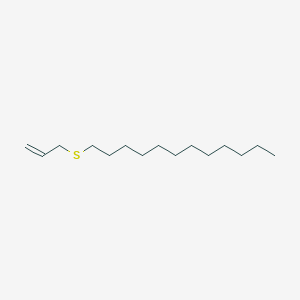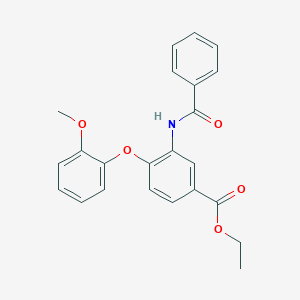![molecular formula C13H18O3 B14421583 5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate CAS No. 87142-56-1](/img/structure/B14421583.png)
5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate is a chemical compound with a unique bicyclic structure. This compound is characterized by its acetyl and acetate functional groups attached to a bicyclo[2.2.2]oct-2-ene skeleton. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The acetyl and acetate groups can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The acetyl and acetate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the production of specialty chemicals, fragrances, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The acetyl and acetate groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity. The bicyclic structure provides rigidity and spatial orientation, which can affect its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-bicyclo[2.2.2]-oct-2-ene: This compound shares the bicyclic structure but lacks the acetyl and acetate groups.
Bicyclo[2.2.2]oct-2-ene: Another similar compound with a simpler structure, often used as a precursor in organic synthesis.
Uniqueness
The presence of both acetyl and acetate groups in 5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate distinguishes it from other similar compounds. These functional groups impart unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
| 87142-56-1 | |
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
(5-acetyl-4-methyl-2-bicyclo[2.2.2]oct-2-enyl) acetate |
InChI |
InChI=1S/C13H18O3/c1-8(14)11-6-10-4-5-13(11,3)7-12(10)16-9(2)15/h7,10-11H,4-6H2,1-3H3 |
Clave InChI |
BABHBCZYFFGVMI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CC2CCC1(C=C2OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



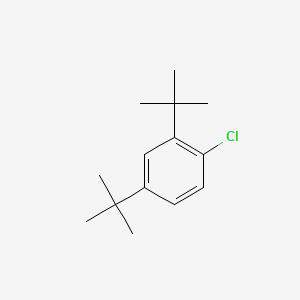
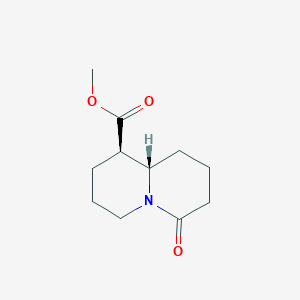
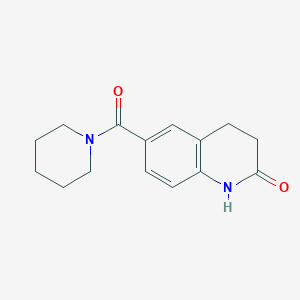

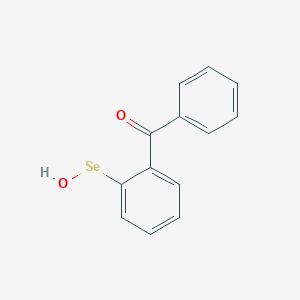
![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)
